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Bombinin-like peptide-1 - 138220-00-5

Bombinin-like peptide-1

Catalog Number: EVT-243316
CAS Number: 138220-00-5
Molecular Formula: C₁₁₅H₁₉₄N₃₄O₃₃
Molecular Weight: 2581 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bombinin-Like Peptide (BLP-1) is an antimicrobial peptide from Bombina species.
Overview

Bombinin-like peptide-1 is a member of the bombinin family of antimicrobial peptides derived from the skin secretions of certain amphibians, particularly the fire-bellied toads of the genus Bombina. These peptides play a significant role in the innate immune response of these animals, exhibiting potent antimicrobial activity against a variety of pathogens. Bombinin-like peptides are characterized by their unique amino acid sequences and structural features, which contribute to their biological functions.

Source

Bombinin-like peptide-1 is primarily sourced from the skin secretions of Bombina orientalis, also known as the oriental fire-bellied toad. This species is notable for its bright coloration and is native to East Asia. The skin secretions contain a complex mixture of bioactive compounds, including various antimicrobial peptides that serve as a defense mechanism against microbial infections .

Classification

Bombinin-like peptides belong to a broader category known as antimicrobial peptides, which are short chains of amino acids that exhibit antimicrobial properties. Within the bombinin family, they are classified into three main categories: traditional bombinins, bombinin-like peptides, and bombinin-H variants. Bombinin-like peptide-1 specifically consists of 24 to 27 amino acids and is known for its ability to disrupt microbial membranes .

Synthesis Analysis

Methods

The synthesis of bombinin-like peptide-1 typically involves solid-phase peptide synthesis techniques, specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time through deprotection and coupling reactions.
  2. Purification: Following synthesis, crude peptides are purified using reverse-phase high-performance liquid chromatography (HPLC). This step ensures that only high-purity peptides are obtained for further analysis.
  3. Mass Spectrometry: The molecular masses of the synthesized peptides are confirmed using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and electrospray ionization mass spectrometry (ESI-MS) to verify their identity and purity .
Molecular Structure Analysis

Structure

Bombinin-like peptide-1 has a characteristic structure that includes several hydrophobic residues, which facilitate its interaction with microbial membranes. The specific sequence and arrangement of amino acids contribute to its amphipathic nature, allowing it to insert into lipid bilayers effectively.

Data

The primary structure of bombinin-like peptide-1 consists of 24 amino acids, with specific sequences that may vary slightly among different species within the Bombina genus. The exact sequence can be determined through molecular cloning and sequencing techniques .

Chemical Reactions Analysis

Reactions

Bombinin-like peptide-1 primarily engages in interactions with microbial membranes through mechanisms such as membrane disruption and pore formation. These reactions lead to cell lysis and death in susceptible bacteria.

Technical Details

  1. Membrane Interaction: The peptide interacts with lipid bilayers, causing destabilization that results in increased permeability.
  2. Hemolysis Assays: The hemolytic activity of bombinin-like peptide-1 can be assessed by incubating it with red blood cells and measuring the release of hemoglobin as an indicator of membrane disruption .
Mechanism of Action

Process

The mechanism by which bombinin-like peptide-1 exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to negatively charged components in microbial membranes.
  2. Insertion: Following binding, it inserts into the membrane bilayer.
  3. Pore Formation: This insertion leads to pore formation or membrane disruption, ultimately resulting in cell lysis.

Data

Studies have shown that bombinin-like peptide-1 exhibits significant bactericidal activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Bombinin-like peptide-1 is typically characterized as a hydrophilic molecule due to its amino acid composition. It tends to be soluble in aqueous environments, which is crucial for its function in biological systems.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 2,600 Da.
  • Isoelectric Point: Varies based on the specific sequence but generally falls within a range conducive to membrane interaction.
  • Stability: Peptide stability can be influenced by environmental factors such as pH and temperature.

Relevant analytical techniques such as circular dichroism can be employed to study its conformational properties under various conditions .

Applications

Scientific Uses

Bombinin-like peptide-1 has garnered interest in various scientific fields due to its potent antimicrobial properties. Potential applications include:

  • Antibiotic Development: As antibiotic resistance becomes a growing concern, bombinin-like peptides present an alternative approach for developing new antimicrobial agents.
  • Biomedical Research: Studies on these peptides contribute to understanding host defense mechanisms in amphibians and may inspire novel therapeutic strategies for human diseases.
  • Agricultural Applications: Their effectiveness against plant pathogens suggests potential uses in agricultural biopesticides .
Discovery and Historical Context of Bombinin-like Peptide-1 (BLP-1)

Early Identification of Antimicrobial Peptides in Bombina Species

The discovery of Bombinin-like peptide-1 (BLP-1) represents a pivotal advancement in amphibian antimicrobial peptide (AMP) research, originating from systematic investigations into the skin secretions of Bombina species. The foundational research began with the isolation of bombinin (a 24-residue peptide) from the European yellow-bellied toad (Bombina variegata) in 1970 by Csordás and Michl [7] [10]. This peptide exhibited broad-spectrum antimicrobial activity but was later revealed to contain sequencing inconsistencies due to natural peptide mixtures in skin secretions. The 1990s witnessed significant refinement of isolation techniques, including reversed-phase HPLC and cDNA cloning, enabling the identification of the BLP family. BLP-1 (27 residues, C-terminal amidation) was first characterized in 1995 from Bombina orientalis skin secretions, sharing 89% sequence identity with bombinin but with a conserved C-terminal domain (-GLAEHFAN-NH₂) and variable N-terminal region [7] [9]. Its primary structure (GIGASILSAGKSALKGLAKGLAEHFAN-NH₂) was deduced from precursor-encoding cDNAs, which also predicted co-encoded bombinin H peptides [5] [10]. Unlike earlier isolated bombinins, BLP-1 demonstrated enhanced potency against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) compared to magainin-2 from Xenopus laevis, with minimal hemolytic activity at biologically relevant concentrations (<10% hemolysis at 15 µM) [7] [8] [10].

Table 1: Key Characteristics of Early-Discovered Bombinin Peptides

Peptide NameSpecies SourceLength (aa)Sequence FeaturesKey Biological Activities
BombininB. variegata24GIG-A-LSA-KGALKGLAKGLAEHFAN-NH₂Broad-spectrum antimicrobial, hemolytic
BLP-1B. orientalis27GIGASILSAGKSALKGLAKGLAEHFAN-NH₂Potent vs. bacteria/fungi, low hemolysis
BLP-7B. variegata27GIGGALLSAGKSALKGLAKGLAEHFAN-NH₂Similar to BLP-1 but with higher hydrophobicity
Bombinin HB. variegata17-20IIGPVLGLVGSALGGLLKKI-NH₂ (L-Ile² variant)Strong hemolysis, moderate antimicrobial activity

Phylogenetic Origins and Comparative Analysis with Bombinin Homologs

BLP-1 belongs to an evolutionarily conserved peptide family within the Bombinatoridae family (suborder Archaeobatrachia), originating from common ancestral genes that underwent lineage-specific diversification. Molecular cloning of precursor-encoding cDNAs revealed that BLP-1 and its analogs (e.g., BLP-3, BLP-7) are co-encoded with bombinin H peptides on the same precursor protein. Each precursor comprises a signal peptide, a conserved N-terminal domain, one or two bombinin copies, and a single bombinin H peptide at the C-terminus [5] [7] [10]. For example, the Bombina orientalis bombinin gene contains two exons: Exon 1 encodes the signal peptide, while Exon 2 harbors genetic information for two identical bombinins and one bombinin H [6]. This genetic architecture facilitates coordinated expression of peptides with complementary functions—BLPs for primary microbial defense and bombinin Hs for broader cytolytic activity.

Comparative genomic analyses highlight sequence divergence across species. BLP-1 from B. orientalis shares 89–92% identity with homologs in B. maxima (maximin 1: GIGTKILGGVKTALKGALKELASTYAN-NH₂) and B. microdeladigitora, but only 70–75% with non-Bombina amphibian AMPs [1] [7]. This divergence is driven by positive selection in the N-terminal region, which modulates peptide amphipathicity and membrane interaction. Physicochemical analyses reveal BLP-1 adopts an α-helical conformation (predicted by PEP-FOLD 3 modeling) with a hydrophobic face (Ile², Ile⁶, Leu⁸) and a cationic face (Lys¹¹, Lys¹⁵, Lys¹⁸), enhancing its affinity for anionic bacterial membranes [1] [7]. Notably, BLP-1 exhibits lower net charge (+3) than bombinin H (+4), contributing to its reduced hemolytic activity and increased microbial selectivity [10].

Table 2: Precursor Organization of Bombinin-Related Peptides

Genomic FeatureFunctional RoleEncoded PeptidesRegulatory Elements
Signal peptide (Exon 1)Cellular trafficking20-22 hydrophobic residuesCleaved during maturation
N-terminal domainPrecursor stabilityVariable spacer regionProteolytic cleavage sites
Bombinin domain (1–2 copies)Primary antimicrobial defenseBLP-1, BLP-3, BLP-7 (27 aa)Conserved dibasic processing sites (e.g., KR, RR)
Bombinin H domainMembrane disruption17–20 hydrophobic residues (e.g., H2, H4)Amidation signal (Gly)

Role of Amphibian Skin Secretions in Evolutionary Defense Mechanisms

Amphibian skin secretions constitute a sophisticated chemical defense system shaped by ~300 million years of evolution, balancing antimicrobial protection and predator deterrence. For Bombina species, granular glands in the skin synthesize and secrete a cocktail of AMPs, including BLP-1, in response to environmental threats (e.g., microbial exposure, injury) [3] [5] [10]. Transcriptional regulation of BLP-1 involves NF-κB and NF-IL6 binding sites in its promoter region. In vivo experiments confirmed that bacterial contact rapidly upregulates BLP-1 expression, while glucocorticoids suppress it—indicating integration with innate immune pathways [6] [10]. This responsiveness enables Bombina to adapt peptide production to pathogen pressure, a trait critical for survival in microbially diverse aquatic and terrestrial habitats [3] [5].

The fossorial lifestyle of caecilians (order Gymnophiona) provides an instructive contrast to Bombina. While caecilians express AMPs like cathelicidins and lysozymes, they lack bombinin homologs entirely. This absence underscores niche-specific evolution: Bombina's semi-aquatic ecology favors potent, rapidly deployed AMPs like BLP-1 against waterborne pathogens, whereas caecilian AMPs prioritize stability in soil environments rich in gram-negative bacteria [3]. Additionally, BLP-1 exemplifies molecular innovation through post-translational modifications. Though BLP-1 itself lacks D-amino acids, its co-secreted bombinin H isoforms (e.g., H4, H5) undergo epimerization at position 2 via a peptidyl-aminoacyl-L/D-isomerase. This enzyme converts L-Ile to D-alloisoleucine, enhancing peptide stability and leishmanicidal activity—a mechanism absent in non-bombinid amphibians [7] [10]. Such adaptations highlight how ecological pressures drive functional diversification within amphibian AMP repertoires.

Table 3: Functional Adaptations of BLP-1 in Host Defense

Adaptation MechanismFunctional ImpactEcological Advantage
NF-κB/NF-IL6-regulated expressionRapid induction upon pathogen exposureEnergy-efficient defense against transient infections
α-Helical amphipathicitySelective membrane disruption (bacterial > eukaryotic)Low cytotoxicity to host cells
Co-secretion with bombinin HSynergistic antimicrobial effects (e.g., vs. S. aureus)Broad-spectrum pathogen coverage
C-terminal amidationEnhanced peptide stability and membrane affinityPersistence in moist habitats

Properties

CAS Number

138220-00-5

Product Name

Bombinin-like peptide-1

IUPAC Name

(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C₁₁₅H₁₉₄N₃₄O₃₃

Molecular Weight

2581 g/mol

InChI

InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-49-87(155)128-64(14)95(162)144-84(55-152)113(180)148-93(62(12)20-2)115(182)143-78(43-60(9)10)108(175)146-83(54-151)111(178)129-63(13)94(161)123-50-88(156)134-74(34-26-29-39-118)103(170)145-82(53-150)112(179)133-67(17)97(164)139-77(42-59(7)8)107(174)138-73(33-25-28-38-117)102(169)125-52-90(158)135-75(40-57(3)4)104(171)130-65(15)96(163)137-72(32-24-27-37-116)101(168)124-51-89(157)136-76(41-58(5)6)105(172)132-68(18)99(166)149-110(177)81(46-91(159)160)140-98(165)66(16)131-106(173)79(44-69-30-22-21-23-31-69)142-109(176)80(45-70-48-122-56-127-70)141-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,155)(H,129,178)(H,130,171)(H,131,173)(H,132,172)(H,133,179)(H,134,156)(H,135,158)(H,136,157)(H,137,163)(H,138,174)(H,139,164)(H,140,165)(H,141,167)(H,142,176)(H,143,182)(H,144,162)(H,145,170)(H,146,175)(H,147,154)(H,148,180)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1

InChI Key

BVYRHZUKPPVMAQ-JGKRARPPSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN

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